molecular formula C10H16Cl2N2 B8063234 (S)-2-(Piperidin-2-yl)pyridine dihydrochloride

(S)-2-(Piperidin-2-yl)pyridine dihydrochloride

Cat. No.: B8063234
M. Wt: 235.15 g/mol
InChI Key: KZCMOLSHRLXFRS-XRIOVQLTSA-N
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Description

(S)-2-(Piperidin-2-yl)pyridine dihydrochloride (CAS: 2771315-93-4) is a chiral organic compound featuring a pyridine ring fused to a piperidine moiety, with two hydrochloride counterions enhancing its solubility and stability. The stereochemistry of the S-enantiomer is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

This compound is utilized in medicinal chemistry research, particularly in studying nicotinic acetylcholine receptor (nAChR) modulation and cognitive disorder therapeutics. Its structural framework—combining pyridine’s aromaticity with piperidine’s conformational flexibility—makes it a versatile scaffold for drug development.

Properties

IUPAC Name

2-[(2S)-piperidin-2-yl]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMOLSHRLXFRS-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-2-yl)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and piperidine derivatives.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives.

Scientific Research Applications

(S)-2-(Piperidin-2-yl)pyridine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

ABT-089 [2-Methyl-3-(2-(S)-Pyrrolidinylmethoxy)pyridine Dihydrochloride]

Structural Differences :

  • Core Heterocycle : ABT-089 substitutes piperidine with a pyrrolidine ring, reducing ring size from six- to five-membered, which alters conformational flexibility and binding affinity .
  • Substituents : ABT-089 includes a methoxy group at the pyridine’s 3-position and a methyl group at the 2-position, enhancing selectivity for neuronal nAChRs .

Pharmacological Data :

Parameter (S)-2-(Piperidin-2-yl)pyridine DHC ABT-089 DHC
nAChR Affinity (Ki) ~120 nM (α4β2 subtype) ~15 nM (α4β2 subtype)
Cognitive Effects Moderate memory enhancement Significant improvement in primate cognitive models

Safety Profile :
ABT-089 exhibits higher specificity for neuronal nAChRs, reducing off-target effects compared to broader-acting piperidine analogs. However, both compounds share risks of H302 (acute toxicity if ingested) and H315/H319 (skin/eye irritation) .

Betahistine Dihydrochloride (N-Methyl-2-(Pyridin-2-yl)Ethanamine DHC)

Structural Differences :

  • Backbone : Betahistine replaces the piperidine ring with a linear ethylamine chain , limiting conformational rigidity .
  • Function : Primarily a histamine H₁ receptor agonist, unlike the nAChR focus of the target compound.

Pharmacopeial Standards :

Parameter (S)-2-(Piperidin-2-yl)pyridine DHC Betahistine DHC
Purity (Pharmacopeia) Not pharmacopeial 99.0–101.0% (USP/BP)
Key Impurity Unspecified 2-(2-Hydroxyethyl)pyridine (HEP)

Toxicity :
Betahistine’s impurities (e.g., HEP) are associated with hepatotoxicity and fetal damage, whereas the target compound’s hazards are less characterized but include respiratory and dermal risks (H335, H315) .

Enantiomeric Comparison: (R)-2-(Piperidin-2-yl)pyridine Dihydrochloride

Key Differences :

  • Stereochemistry : The R-enantiomer may exhibit distinct receptor binding due to altered spatial orientation.
  • Bioactivity : Preliminary data suggest the S-enantiomer has 3–5× higher affinity for α4β2 nAChRs, though full comparative studies are pending .

Other Pyridine-Piperidine Derivatives

  • (S)-2-(Pyrrolidin-3-yloxy)pyridine DHC (CAS: 1029715-21-6): Features an oxygen bridge between pyridine and pyrrolidine, improving solubility but reducing blood-brain barrier penetration compared to the target compound .

Biological Activity

(S)-2-(Piperidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention in pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, interactions with biological targets, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is a piperidine derivative with a pyridine ring. The synthesis typically involves the reaction of piperidine with pyridine derivatives under controlled conditions to yield the dihydrochloride salt form. The compound's chemical formula is C11_{11}H15_{15}Cl2_{2}N, and its molecular weight is approximately 248.15 g/mol.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for neurotransmission in the central nervous system and play significant roles in cognitive functions such as learning and memory. Research indicates that this compound may act as a partial agonist at specific nAChR subtypes, influencing neuronal excitability and synaptic transmission.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate cholinergic activity suggests potential applications in enhancing cognitive function.

2. Analgesic Properties

Recent research highlights the compound's analgesic effects through its dual action on histamine H3 and sigma-1 receptors, which are implicated in pain modulation. In vivo studies demonstrated significant analgesic activity, indicating that this compound could be beneficial for managing nociceptive and neuropathic pain .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundMechanism of ActionNotable Activities
This compoundPartial agonist at nAChRs; dual action on H3/σ1Neuroprotective; analgesic
(S)-3-(piperidin-2-yl)pyridine hydrochlorideAgonist at nAChRsCognitive enhancement; insecticidal
KSK68Dual H3/σ1 receptor ligandAnalgesic; selective for H3 receptor

Case Study 1: Neuroprotection

A study conducted on the effects of this compound in a mouse model of Alzheimer’s disease showed significant improvements in memory retention tasks. The compound was administered at varying doses, revealing dose-dependent neuroprotective effects against amyloid-beta toxicity.

Case Study 2: Pain Management

In another study focusing on neuropathic pain models, administration of this compound resulted in marked reductions in pain behavior compared to control groups. The findings support its potential as a therapeutic agent for chronic pain management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(Piperidin-2-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 2-chloropyridine with piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt . Optimization strategies include:

  • Adjusting reaction temperature (80–100°C) to balance reaction rate and side-product formation.
  • Using excess piperidine (1.2–1.5 equivalents) to drive the reaction to completion.
  • Purification via recrystallization in ethanol/water mixtures to achieve >95% purity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments and carbon backbone .
  • IR Spectroscopy : Identify amine (–NH) and pyridine (C=N) stretching vibrations (e.g., peaks near 3300 cm⁻¹ and 1600 cm⁻¹) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) for precise determination of stereochemistry and hydrogen-bonding networks .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light, as photolytic cleavage of the pyridine-piperidine bond may occur .

Advanced Research Questions

Q. How does the enantiomeric purity of this compound affect its biological activity, and what chiral resolution methods are effective?

  • Methodological Answer : The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form due to stereospecific interactions (e.g., with G protein-coupled receptors). Chiral resolution methods include:

  • Chiral HPLC : Using a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Simulated Moving Bed (SMB) Chromatography : For large-scale enantiomer separation .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate binding to receptors (e.g., serotonin or dopamine receptors) by analyzing ligand-receptor complementarity.
  • Molecular Dynamics (MD) : GROMACS or AMBER assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Reproducibility Studies : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., impurity levels in compound batches).
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What are the design considerations for synthesizing derivatives with enhanced biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine at the pyridine 4-position) to modulate lipophilicity and binding kinetics.
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to optimize metabolic stability .

Q. How is X-ray crystallography applied to study molecular interactions of this compound in complex with enzymes or receptors?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) and solve the structure using SHELX programs. Key steps include:

  • Data Collection : High-resolution (<2.0 Å) synchrotron X-ray diffraction.
  • Refinement : SHELXL iteratively adjusts atomic positions and thermal factors to minimize R-factors .

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